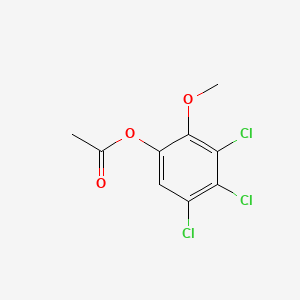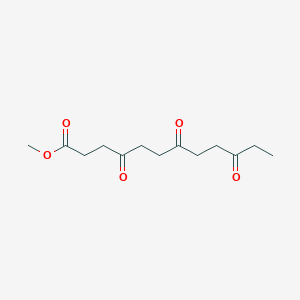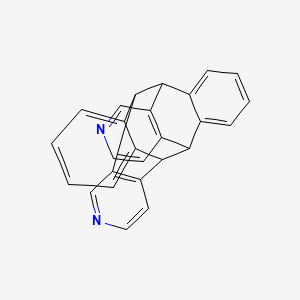
Benzo(g)isoquinoline dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(g)isoquinoline dimer is a chemical compound with the molecular formula C26H18N2 and a molecular weight of 358.4345 g/mol It is a dimer formed from benzo(g)isoquinoline, a nitrogenous derivative of anthracene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzo(g)isoquinoline dimer typically involves the use of aryne intermediates. One efficient method is based on an aza Diels–Alder reaction with 1,2,4-triazines as dienes and aryne intermediates acting as dienophiles. This reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . The corresponding arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(g)isoquinoline dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom in the aromatic core, which affects the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenated compounds and catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various hydro derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo(g)isoquinoline dimer has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzo(g)isoquinoline dimer involves its interaction with molecular targets and pathways within cells. The nitrogen atom in the aromatic core plays a crucial role in these interactions, affecting the compound’s binding affinity and reactivity . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzo(g)isoquinoline dimer can be compared with other similar compounds, such as:
2-Azaanthracene: Another nitrogenous derivative of anthracene, known for its use as a fluorophore and chromophore.
Acridine: A related compound with significant applications in medicinal chemistry and drug development.
Benzoquinoline: Known for its biological activities and use in heterocyclic chemistry.
This compound stands out due to its unique dimeric structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts .
Eigenschaften
CAS-Nummer |
80811-66-1 |
|---|---|
Molekularformel |
C26H18N2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
5,14-diazaheptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3(8),4,6,11(16),12,14,17,19,21,23,25,27-dodecaene |
InChI |
InChI=1S/C26H18N2/c1-3-7-17-15(5-1)23-19-9-11-27-13-21(19)25(17)26-18-8-4-2-6-16(18)24(23)20-10-12-28-14-22(20)26/h1-14,23-26H |
InChI-Schlüssel |
ACMQEIHJCHAYKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=C3C=NC=C6)C7=C4C=NC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
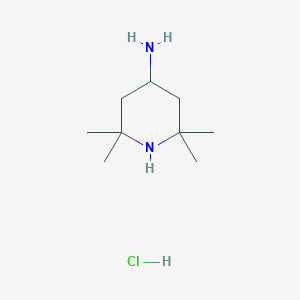
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
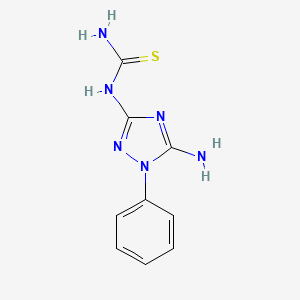
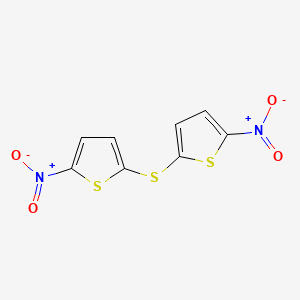
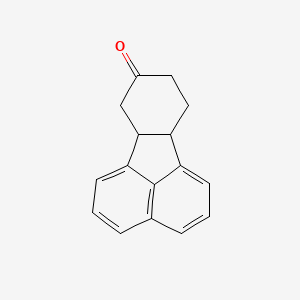
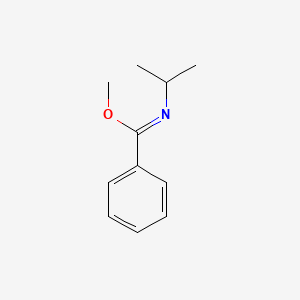

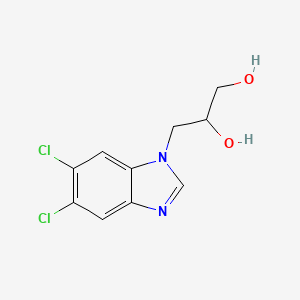
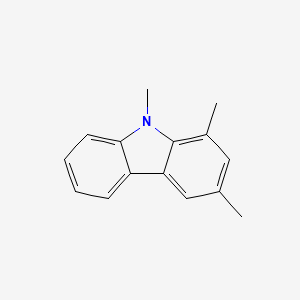
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
